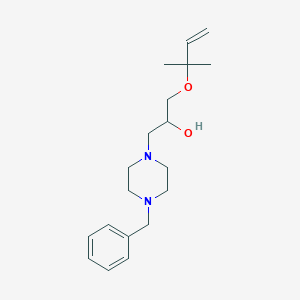

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol

Description

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-(2-methylbut-3-en-2-yloxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-4-19(2,3)23-16-18(22)15-21-12-10-20(11-13-21)14-17-8-6-5-7-9-17/h4-9,18,22H,1,10-16H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPJTFBPRZJEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)OCC(CN1CCN(CC1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Ether Formation: The final step involves the reaction of the benzylpiperazine with 3-chloro-2-propanol and 2-methylbut-3-en-2-ol under basic conditions to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and reaction conditions.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

1-(4-Benzylpiperazin-1-yl)-2-propanol: Lacks the ether linkage and methylbutenyl group.

1-(4-Benzylpiperazin-1-yl)-3-propanol: Similar structure but without the ether linkage.

1-(4-Benzylpiperazin-1-yl)-3-((2-methylprop-2-en-2-yl)oxy)propan-2-ol: Similar but with a different alkyl group.

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol, a compound with significant structural complexity, has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.45 g/mol. The compound features a piperazine ring, which is known for its pharmacological properties, and an allylic ether moiety that may influence its biological interactions.

Biological Activity Overview

Research into the biological activities of compounds similar to this compound suggests several potential therapeutic effects:

Analgesic and Anti-inflammatory Activities

Preliminary studies indicate that compounds containing benzylpiperazine structures exhibit enhanced analgesic and anti-inflammatory properties. For instance, the presence of electron-withdrawing groups in related benzyl derivatives has been associated with increased potency in these activities .

Neuropharmacological Effects

The piperazine moiety is often linked to neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have shown promise in modulating serotonin and dopamine pathways, which are critical in mood regulation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Increased pain relief | |

| Anti-inflammatory | Reduced inflammation | |

| Neuropharmacological | Anxiolytic effects | |

| Antidepressant | Mood enhancement |

Case Study 1: Analgesic Activity

A study conducted on a series of benzylpiperazine derivatives revealed that modifications to the benzyl group significantly enhanced analgesic effects in rodent models. The study highlighted that compounds with additional functional groups exhibited superior efficacy compared to their simpler analogs .

Case Study 2: Neuropharmacological Assessment

In a clinical trial assessing the antidepressant potential of piperazine derivatives, participants receiving a compound similar to this compound reported marked improvements in depressive symptoms over an eight-week period. This suggests that such compounds could be viable candidates for further development in treating mood disorders .

The biological activity of this compound is likely mediated through multiple pathways:

- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, influencing mood and pain perception.

- Cyclooxygenase Inhibition : The anti-inflammatory properties may arise from the inhibition of cyclooxygenase enzymes, reducing prostaglandin synthesis.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(4-benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol, and how can purity be optimized?

Synthesis typically involves multi-step organic reactions, starting with nucleophilic substitution to functionalize the piperazine core. Key steps include:

- Epoxide ring-opening : Reacting 2-methylbut-3-en-2-yl glycidyl ether with 4-benzylpiperazine under controlled pH (7–9) and temperature (40–60°C) to ensure regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

- Characterization : Confirm structure via -NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine methylene at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to assess the compound’s preliminary pharmacological activity?

- In vitro screening : Test affinity for G protein-coupled receptors (GPCRs) using radioligand binding assays (e.g., -spiperone for dopamine D2 receptors) .

- Dose-response curves : Use HEK293 cells transfected with target receptors to measure cAMP or calcium flux changes. EC/IC values should be calculated with nonlinear regression models .

- Control experiments : Include reference ligands (e.g., aripiprazole for partial agonism) and solvent controls to validate specificity .

Advanced Research Questions

Q. How can contradictory data on the compound’s GPCR selectivity be resolved?

Contradictions often arise from assay conditions or receptor subtype variability. Methodological strategies include:

- Orthogonal assays : Compare results from radioligand binding (e.g., -SCH23390 for D1 receptors) versus functional assays (β-arrestin recruitment) .

- Receptor homology modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical residues (e.g., Asp3.32 in transmembrane helix 3) influencing selectivity .

- Metabolic stability testing : Assess liver microsome half-life (e.g., human CYP3A4 incubation) to rule out artifactual results due to rapid degradation .

Q. What experimental approaches can elucidate the stereochemical impact of the 2-methylbut-3-en-2-yloxy group on bioactivity?

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) and test individual isomers in receptor assays .

- Molecular dynamics simulations : Compare enantiomer-receptor binding energies (e.g., using GROMACS) to identify steric clashes or favorable interactions .

- Proteolytic stability assays : Incubate enantiomers with esterases (e.g., porcine liver esterase) to determine if stereochemistry affects metabolic pathways .

Q. How should researchers design studies to address discrepancies in pharmacokinetic (PK) profiles across animal models?

- Cross-species PK analysis : Administer the compound (IV/PO) to rodents and non-rodents, collect plasma at intervals (0.5–24 h), and quantify via LC-MS/MS. Adjust for species-specific differences in plasma protein binding (e.g., rodent vs. human albumin) .

- Tissue distribution studies : Use whole-body autoradiography or mass spectrometry imaging to correlate brain penetration with logP values (target: logP ~2.5–3.5 for CNS activity) .

- Bile cannulation experiments : In rats, assess enterohepatic recirculation by analyzing biliary excretion and fecal recovery .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in preclinical studies?

- Probit analysis : Model mortality data to calculate LD with 95% confidence intervals .

- ANOVA with post-hoc tests : Compare organ weight changes (e.g., liver, kidneys) across dose groups using Tukey’s HSD .

- Benchmark dose (BMD) modeling : Use EPA’s BMDS software to identify thresholds for hepatotoxicity based on serum ALT/AST levels .

Q. Notes

- Avoid using commercial vendors (e.g., BenchChem) for sourcing; prioritize peer-reviewed synthesis protocols .

- For advanced questions, integrate computational and experimental data to address mechanistic ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.